molecular formula C34H50O6 B1674621 Ganodermic acid S CAS No. 112430-63-4

Ganodermic acid S

Cat. No.: B1674621
CAS No.: 112430-63-4
M. Wt: 554.8 g/mol
InChI Key: OTUZGGSAOMCYNC-CRTLAZRUSA-N
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Description

Ganodermic acid S is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules. This compound is of significant interest in various fields of scientific research due to its potential biological activities and complex synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganodermic acid S typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies and the development of new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its complex structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the synthesis of other complex molecules or as a starting material for the production of various chemical products. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Ganodermic acid S involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives and molecules with multiple chiral centers and complex structures. Examples include certain steroids, terpenoids, and alkaloids.

Uniqueness

What sets Ganodermic acid S apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties

Properties

CAS No.

112430-63-4

Molecular Formula

C34H50O6

Molecular Weight

554.8 g/mol

IUPAC Name

(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1

InChI Key

OTUZGGSAOMCYNC-CRTLAZRUSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C

SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ganoderic acid R
ganodermic acid DM
ganodermic acid S
ganodermic acid S, (3alpha,15alpha,24E)-isomer
ganodermic acid S, (3alpha,22S,24E)-isomer
lanosta-7,9(11),24-trien-3,15-diacetoxy-26-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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